molecular formula C20H29FN2O3 B6099632 4-{3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanoyl}morpholine

4-{3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanoyl}morpholine

Cat. No. B6099632
M. Wt: 364.5 g/mol
InChI Key: YXCMUSLAIHTLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanoyl}morpholine is a chemical compound that belongs to the class of morpholine-based drugs. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, particularly in the field of pharmacology. In

Mechanism of Action

The mechanism of action of 4-{3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanoyl}morpholine is not fully understood. However, it is believed to act on the mu-opioid receptor and produce analgesic effects. It is also believed to inhibit the production of inflammatory cytokines and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In animal studies, this compound has been shown to produce analgesic effects and reduce inflammation. It has also been shown to reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanoyl}morpholine in lab experiments include its potential use as an analgesic, anti-inflammatory, and anti-cancer drug. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 4-{3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanoyl}morpholine. One potential direction is to investigate its potential use as an analgesic drug in humans. Another potential direction is to investigate its potential use as an anti-inflammatory drug in humans. Additionally, further studies are needed to understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-{3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanoyl}morpholine involves several steps. The first step involves the reaction of 4-fluoro-3-methoxybenzyl chloride with piperidine in the presence of a base to form 1-(4-fluoro-3-methoxybenzyl)-3-piperidinylpropan-1-one. The second step involves the reaction of the above compound with morpholine in the presence of a base to form this compound.

Scientific Research Applications

4-{3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanoyl}morpholine has potential applications in various fields of scientific research. In the field of pharmacology, this compound has been studied for its potential use as an analgesic drug. It has also been studied for its potential use as an anti-inflammatory drug. In addition, this compound has been investigated for its potential use as an anti-cancer drug.

properties

IUPAC Name

3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O3/c1-25-19-13-17(4-6-18(19)21)15-22-8-2-3-16(14-22)5-7-20(24)23-9-11-26-12-10-23/h4,6,13,16H,2-3,5,7-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCMUSLAIHTLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCCC(C2)CCC(=O)N3CCOCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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